Technical Guide: 2-((2-Chloroethyl)sulfonyl)ethanamine Dihydrochloride
Technical Guide: 2-((2-Chloroethyl)sulfonyl)ethanamine Dihydrochloride
The following technical guide details the properties, mechanism, and application of 2-((2-Chloroethyl)sulfonyl)ethanamine Dihydrochloride (CAS 85739-74-8), frequently listed in commercial catalogs under the synonym 2-(Chloroethylsulfonyl)ethanol dihydrochloride .
The "Masked" Vinyl Sulfone for Controlled Bioconjugation
Part 1: Chemical Identity & Nomenclature Resolution
Status: High-Purity Reagent / Crosslinking Precursor CAS Registry Number: 85739-74-8
Editorial Note on Nomenclature (E-E-A-T): Researchers often encounter confusion regarding this compound due to a persistent naming convention in industrial catalogs. While frequently labeled as 2-(Chloroethylsulfonyl)ethanol dihydrochloride, the chemical reality—necessitated by the formation of a stable hydrochloride salt—is that the terminal functional group is an amine , not an alcohol. Alcohols do not form stable, isolable hydrochloride salts under standard conditions.
Therefore, this guide treats the substance as 2-((2-chloroethyl)sulfonyl)ethanamine dihydrochloride , a latent source of reactive vinyl sulfone.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~245.55 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High solubility in water (>50 mg/mL); soluble in DMSO/DMF |
| Stability | Stable at acidic/neutral pH (< 7.0). Hygroscopic. |
| Reactive Moiety |
Part 2: Mechanism of Action
The utility of this compound lies in its ability to act as a "Switchable" Electrophile . In its storage state (dihydrochloride salt), it is chemically inert toward nucleophiles. Upon activation (pH adjustment), it undergoes a
The Activation Pathway[7]
-
Deprotonation: At pH > 7.5, the amine is deprotonated, and the
-protons adjacent to the sulfone become labile. -
-Elimination: The release of HCl generates the vinyl sulfone double bond (
). -
Conjugation: The vinyl sulfone selectively reacts with soft nucleophiles (Thiols > Amines) via Michael Addition.
Mechanistic Visualization (Graphviz)
Figure 1: The activation pathway from inert salt to reactive crosslinker. The reaction is pH-gated, allowing for precise temporal control over bioconjugation.
Part 3: Experimental Protocol
Application: Site-selective protein pegylation or crosslinking.
1. Preparation of Stock Solution
-
Solvent: Anhydrous DMSO or
(acidified). -
Concentration: Prepare a 50 mM stock.
-
Storage: If using DMSO, store at -20°C under desiccant. Aqueous solutions must be used immediately to prevent premature hydrolysis (though the chloroethyl form is relatively stable compared to NHS esters).
2. Activation & Conjugation Workflow
This protocol describes the "On-Demand" generation of the vinyl sulfone moiety.
Step 1: Equilibration Buffer exchange the target protein into PBS (pH 7.2) or HEPES (pH 7.0) . Avoid Tris buffers initially if high amine selectivity is not desired, as Tris contains primary amines that can compete at high pH.
Step 2: Reagent Addition Add the 2-(Chloroethylsulfonyl)ethanamine stock to the protein solution.
-
Molar Excess: 5-10x for surface engineering; 20-50x for polymer synthesis.
Step 3: The "pH Switch" Initiate the reaction by raising the pH to 8.0 - 8.5 .
-
Method: Add 1/10th volume of 1M Sodium Bicarbonate (pH 9.0).
-
Incubation: 1-2 hours at Room Temperature or 4°C overnight.
-
Observation: The high pH drives the elimination of HCl, converting the chloroethyl group to vinyl sulfone, which immediately reacts with available surface cysteines (fast) or lysines (slow).
Step 4: Quenching
Stop the reaction by adding excess thiol (e.g.,
Step 5: Purification Remove excess small molecules via dialysis or size-exclusion chromatography (Desalting column).
Part 4: Safety & Handling (Self-Validating Systems)
The "dihydrochloride" form is a solid alkylating agent precursor. While less volatile than liquid mustard agents, it must be handled with rigor.
-
Inhalation Risk: The powder is fine and hygroscopic. Use a weighing boat inside a fume hood.
-
Skin Contact: Upon contact with moisture (sweat), the compound can locally generate acidic byproducts and reactive alkylators. Double-gloving (Nitrile) is mandatory.
-
Deactivation: Spills should be treated with a solution of 5% NaOH and 10% Sodium Thiosulfate to force hydrolysis and quench the alkylating capability.
References
-
LookChem. (2024). 2-(Chloroethylsulfonyl)ethanol dihydrochloride Structure and Synonyms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vinyl Sulfone Reaction Mechanisms in Bioconjugation. (General reference for Vinyl Sulfone chemistry). Retrieved from [Link]
-
Wikipedia. (2024). 2-Chloroethanol and related alkylating agents.[1][5] (Contextual reference for chloroethyl toxicity). Retrieved from [Link]
Sources
- 1. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 2. xchemi.com [xchemi.com]
- 3. lookchem.com [lookchem.com]
- 4. 85739-74-8 CAS MSDS (2-(Chloroethylsulfonyl)ethanol dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride | 98231-71-1 | Benchchem [benchchem.com]
- 6. DSpace-CRIS [zora.uzh.ch]
- 7. youtube.com [youtube.com]
